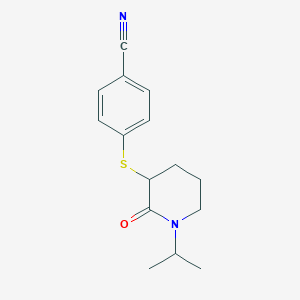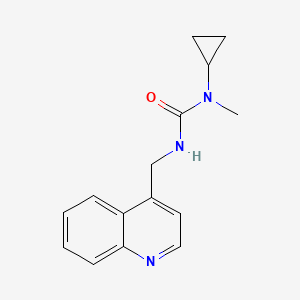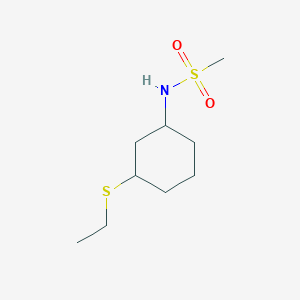
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile, also known as KSM-66, is a bioactive compound that has gained attention for its potential health benefits. It is a derivative of the Ayurvedic herb, Withania somnifera, commonly known as ashwagandha.
Mecanismo De Acción
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile exerts its effects through a variety of mechanisms. It has been shown to modulate the activity of various neurotransmitters, including GABA, acetylcholine, and dopamine, which are involved in regulating mood, cognition, and behavior. This compound also has anti-inflammatory effects, which are mediated through the inhibition of various pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the activity of various enzymes and signaling pathways, which are involved in regulating cellular metabolism and growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function, reduce stress and anxiety, and improve athletic performance. This compound has also been shown to have anti-inflammatory and anti-cancer properties, as well as immune-modulating effects. Additionally, this compound has been shown to have a positive effect on various physiological parameters, including blood sugar, cholesterol, and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. This compound has also been extensively studied, and its effects have been well-documented. However, there are also limitations to using this compound in lab experiments. It has a complex mechanism of action, which can make it difficult to isolate its effects from those of other compounds. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Direcciones Futuras
There are several future directions for research on 4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile. One area of interest is its potential use as a cognitive enhancer. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the long-term effects of this compound on cognitive function. Another area of interest is its potential use as an anti-cancer agent. Studies have shown that this compound has anti-cancer properties, but further research is needed to determine its efficacy in treating various types of cancer. Additionally, studies are needed to determine the safety and efficacy of this compound in various populations, including pregnant women and children.
Métodos De Síntesis
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile is synthesized through a patented process that involves the extraction of the root of Withania somnifera using water, ethanol, and acetone. The extract is then purified and standardized to contain a minimum of 5% withanolides, which are the active compounds in ashwagandha. The withanolides are then converted to this compound through a chemical reaction that involves the addition of piperidine and thiol groups to the withanolide molecule.
Aplicaciones Científicas De Investigación
4-(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile has been the subject of numerous scientific studies, which have investigated its potential health benefits. These studies have focused on its effects on the nervous, immune, and endocrine systems, as well as its anti-inflammatory, anti-cancer, and anti-stress properties. This compound has also been studied for its potential use as a cognitive enhancer and for its effects on athletic performance.
Propiedades
IUPAC Name |
4-(2-oxo-1-propan-2-ylpiperidin-3-yl)sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11(2)17-9-3-4-14(15(17)18)19-13-7-5-12(10-16)6-8-13/h5-8,11,14H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMBCVJSGFTMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1=O)SC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)
![2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)

